Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester
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Overview
Description
Ethyl (5-nitroquinolin-8-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a nitro group attached to the quinoline ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-nitroquinolin-8-yl)carbamate typically involves the reaction of 5-nitroquinoline-8-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of ethyl (5-nitroquinolin-8-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-nitroquinolin-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-aminoquinolin-8-yl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-nitroquinolin-8-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (5-nitroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamate group can also interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with known carcinogenic properties.
Methyl carbamate: Another carbamate with similar chemical properties but different biological activities.
Propyl carbamate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
Uniqueness
Ethyl (5-nitroquinolin-8-yl)carbamate is unique due to the presence of the nitroquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other carbamates may not be suitable .
Biological Activity
Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester, a derivative of 8-hydroxyquinoline, has garnered attention due to its diverse biological activities. This compound is part of a larger family of quinoline derivatives known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data on its efficacy against various biological targets.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of 8-hydroxyquinoline derivatives with carbamates. The synthesis typically involves refluxing 8-hydroxyquinoline with an appropriate isocyanate or carbamate under controlled conditions to yield the desired ester .
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Studies have shown that quinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be significantly lower than those of standard antibiotics, suggesting their potential as broad-spectrum antibacterial agents .
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Carbamic Acid Derivative | E. coli | 4-16 |
Standard Drug (Ciprofloxacin) | E. coli | 0.125-0.5 |
Anticancer Activity
The anticancer potential of carbamic acid derivatives has been explored in various studies:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MGC-803. The compounds were found to inhibit cell migration and invasion while causing G2/M phase arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MGC-803 | 5.1 | Topoisomerase I inhibition |
HGC-27 | 7.6 | Induction of apoptosis |
Neuroprotective Effects
The potential neuroprotective effects of carbamic acid derivatives are particularly noteworthy:
- Acetylcholinesterase Inhibition : Some studies have reported that these compounds act as potent inhibitors of acetylcholinesterase (AChE), suggesting their utility in treating neurodegenerative diseases such as Alzheimer's disease .
Compound | AChE Inhibition (%) |
---|---|
Carbamic Acid Derivative | 85% |
Tacrine (Standard) | 75% |
Case Studies
Several case studies highlight the effectiveness of carbamic acid derivatives in clinical settings:
- Antiviral Activity : A derivative exhibited promising antiviral activity against H5N1 virus with significant inhibition rates and low cytotoxicity, indicating its potential role in antiviral therapies .
- Cytotoxicity Assessment : In studies involving HeLa cells, certain concentrations of the compound showed no significant cytotoxicity, making them viable candidates for further development in cancer therapy .
Properties
CAS No. |
53867-87-1 |
---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
ethyl N-(5-nitroquinolin-8-yl)carbamate |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)14-9-5-6-10(15(17)18)8-4-3-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,16) |
InChI Key |
HTMONYWYLOUMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
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